Unmatched Solubility Advantage Over Paroxetine Hydrochloride
Paroxol Tosylate (and its mesylate analog) exhibits aqueous solubility >1000 mg/mL, representing a >200-fold improvement over the standard paroxetine hydrochloride salt (4.9 mg/mL) [1]. This profound difference in a key physicochemical property directly impacts the design of liquid formulations and can enhance oral bioavailability.
| Evidence Dimension | Aqueous Solubility |
|---|---|
| Target Compound Data | >1000 mg/mL |
| Comparator Or Baseline | Paroxetine hydrochloride: 4.9 mg/mL |
| Quantified Difference | >200-fold increase |
| Conditions | Pharmaceutically relevant aqueous media |
Why This Matters
This >200-fold solubility increase enables liquid formulation development and provides a significant bioavailability advantage over the standard hydrochloride salt.
- [1] Benneker FBG, van Dalen F, Lemmens JM, Peters THA, Picha F. Crystalline paroxetine methane sulfonate. US Patent 6900327 B2. 2005 May 31. (As cited in Advanced Drug Delivery Reviews, 2007). View Source
